molecular formula C18H13F2N3O3S B2477805 2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 872621-68-6

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2477805
CAS No.: 872621-68-6
M. Wt: 389.38
InChI Key: UFXRLDATHZQDLJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluorobenzamide and oxadiazole moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 2,6-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazole in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The difluorobenzamide group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to the inhibition of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzoic acid: A precursor in the synthesis of the target compound.

    2,6-difluoroaniline: Another difluorinated compound with different functional groups.

    2,6-difluorobenzamide: A simpler analog lacking the oxadiazole moiety.

Uniqueness

2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is unique due to the presence of both difluorobenzamide and oxadiazole groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c19-12-7-4-8-13(20)16(12)17(25)21-9-15-22-23-18(26-15)27-10-14(24)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRLDATHZQDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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